5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDCSVJMSVSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357898 | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32058-76-7 | |
| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WL8388TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5 2 Aminophenyl 1,3,4 Oxadiazole 2 Thiol and Its Analogues
Historical Perspectives on 1,3,4-Oxadiazole (B1194373) Synthesis
The synthesis of 1,3,4-oxadiazoles has a rich history, with the first synthesis reported by Ainsworth in 1965. cmu.ac.th Early methods often involved harsh reaction conditions. wisdomlib.org Common historical approaches include the cyclodehydration of 1,2-diacylhydrazines using strong dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. researchgate.netnih.govresearchgate.net Another classical route involves the oxidative cyclization of acylhydrazones. researchgate.netnih.gov The reaction of acid hydrazides with reagents such as carbon disulfide or phosgene (B1210022) has also been a longstanding method for preparing certain 1,3,4-oxadiazole derivatives. wisdomlib.org These foundational methods, while effective, often required high temperatures and strong acids or bases, limiting their applicability to sensitive substrates.
Classical and Advanced Synthetic Pathways for 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol
The synthesis of this compound and its analogues leverages both classical and modern synthetic techniques, providing access to a range of functionalized derivatives.
Cyclization Reactions Utilizing Hydrazides and Carbon Disulfide
A prevalent and classical method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acid hydrazide with carbon disulfide in a basic medium. researchgate.netnih.gov For the synthesis of the title compound, this would involve the reaction of 2-aminobenzohydrazide with carbon disulfide. The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization upon heating in the presence of a base like potassium hydroxide. This method is widely used due to the ready availability of starting materials. nih.gov
Oxidative Cyclization Routes
Oxidative cyclization of semicarbazones and acylhydrazones represents a significant pathway to 1,3,4-oxadiazoles. nih.govasianpubs.org Various oxidizing agents have been employed for this transformation. For instance, N-acylhydrazones can be oxidatively cyclized using reagents like iodine, ceric ammonium (B1175870) nitrate, or bis(trifluoroacetoxy)iodobenzene. asianpubs.orgacs.orglew.ro The use of molecular iodine in the presence of potassium carbonate provides a transition-metal-free method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones. jchemrev.comorganic-chemistry.org Similarly, 2-amino-substituted 1,3,4-oxadiazoles can be synthesized through the iodine-mediated oxidative C-O bond formation from the condensation of aldehydes and semicarbazide. jchemrev.comresearchgate.net
Palladium-Catalyzed Oxidative Annulations
Modern synthetic chemistry has introduced more sophisticated methods, including palladium-catalyzed reactions. While direct palladium-catalyzed oxidative annulation for the synthesis of the title compound is less common, palladium catalysis is extensively used for the derivatization of pre-formed oxadiazole rings. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are employed to introduce aryl, heteroaryl, or alkynyl groups onto the 1,3,4-oxadiazole scaffold. cmu.ac.ththieme-connect.comnih.gov This allows for the synthesis of complex analogues that would be difficult to access through classical methods. For instance, a bromo-substituted oxadiazole can be coupled with various boronic acids or terminal alkynes. thieme-connect.comnih.gov There are also reports of palladium(0)-catalyzed cyclization of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles. tandfonline.com
Mannich Reaction Strategies for Derivatization
The Mannich reaction is a powerful tool for the derivatization of this compound, specifically at the N-3 position of the oxadiazole ring. researchgate.net This reaction involves the aminoalkylation of the thiol tautomer's nitrogen atom with formaldehyde (B43269) and a primary or secondary amine. This strategy allows for the introduction of a wide variety of substituents, leading to the generation of extensive libraries of N-Mannich bases with diverse chemical properties. nih.govnih.gov The reaction is typically carried out under mild conditions, making it a versatile method for late-stage functionalization. researchgate.netnih.gov
Derivatization Strategies and Scaffold Modification
Beyond the primary synthesis of the 1,3,4-oxadiazole-2-thiol (B52307) core, various strategies are employed to modify the scaffold and introduce diverse functionalities. The amino group on the phenyl ring of this compound offers a handle for a multitude of chemical transformations. It can be acylated, alkylated, or used in the formation of Schiff bases, leading to a wide array of derivatives.
Furthermore, the thiol group exists in tautomeric equilibrium with the thione form, and both the nitrogen and sulfur atoms can be sites for derivatization. Alkylation of the sulfur atom leads to the formation of thioethers, while reactions at the ring nitrogen, such as the Mannich reaction, introduce substituents at the N-3 position. nih.gov These derivatization strategies are crucial for fine-tuning the electronic and steric properties of the molecule.
Interactive Data Table of Synthetic Methods
Below is a summary of the discussed synthetic methodologies.
N-Substitution Reactions at the Thiol Group
One of the primary methods for modifying this compound is through N-substitution reactions, particularly the Mannich reaction. This reaction introduces an aminomethyl group at the N-3 position of the oxadiazole ring.
In a typical procedure, equimolar amounts of the parent oxadiazole, a secondary amine, and an aldehyde (such as formaldehyde or acetaldehyde) are reacted in a suitable solvent like ethanol. researchgate.net This one-pot synthesis allows for the creation of a diverse library of N-substituted derivatives. researchgate.net
Table 1: Examples of N-Substitution Reactions
| Parent Compound | Amine | Aldehyde | Solvent | Product | Reference |
|---|---|---|---|---|---|
| This compound | N-(4-hydroxyphenyl) acetamide | Formaldehyde | Ethanol | 5-(2-aminophenyl)-3-{[N-(4-hydroxyphenyl)acetamido]methyl}-1,3,4-oxadiazole-2(3H)-thione | researchgate.net |
| This compound | N-(2,3-xylyl) anthranilic acid | Formaldehyde | Ethanol | 5-(2-aminophenyl)-3-{[N-(2,3-xylyl)anthraniloyl]methyl}-1,3,4-oxadiazole-2(3H)-thione | researchgate.net |
| This compound | Potassium 2-(2-(2,6-dichloro anilino) phenyl) acetate | Acetaldehyde | Ethanol | 5-(2-aminophenyl)-3-{1-[2-(2-(2,6-dichloroanilino)phenyl)acetoxy]ethyl}-1,3,4-oxadiazole-2(3H)-thione | researchgate.net |
S-Alkylation and Thioether Linkage Formations
The thiol group in this compound is readily alkylated to form thioether derivatives. This S-alkylation is a common strategy to introduce various functionalities and create diverse molecular structures. The reaction typically involves treating the parent thiol with an alkyl or aralkyl halide in the presence of a base. nih.govresearchgate.net
For instance, a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) were synthesized by reacting the thiol with different electrophiles in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). researchgate.net Similarly, S-alkylation of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol has been achieved using various alkyl and aralkyl halides. nih.gov
The formation of a thioether linkage is also a key step in the synthesis of more complex molecules. For example, the reaction of 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol with ethyl chloroacetate (B1199739) yields an S-substituted ester, which can be further modified. uobaghdad.edu.iq
Hybrid Compound Synthesis Incorporating Other Heterocycles
A prominent strategy in drug discovery is the hybridization of different pharmacophores to create novel molecules with potentially enhanced biological activities. nih.gov The this compound scaffold has been successfully integrated with various other heterocyclic rings.
Thiazole-Oxadiazole Hybrids
The synthesis of molecules containing both thiazole (B1198619) and oxadiazole rings often involves a multi-step process. In one approach, a thiosemicarbazide (B42300) derivative is used as a starting material to first construct the thiazole ring, followed by the formation of the oxadiazole ring. nih.gov For example, 2-aminothiazole (B372263) derivatives can serve as precursors for the synthesis of biologically active molecules. researchgate.net
Quinoline-Oxadiazole Conjugates
Hybrid compounds featuring both quinoline (B57606) and 1,3,4-oxadiazole moieties linked by a thioether bridge have been synthesized. researchgate.net The general approach involves the reaction of a 5-substituted-1,3,4-oxadiazole-2-thiol with a halo-substituted quinoline. researchgate.net For instance, a series of 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives were prepared through nucleophilic substitution. researchgate.net In another study, quinoline-1,3,4-oxadiazole conjugates were synthesized via a multistep pathway starting from 8-hydroxyquinoline. psu.edupsu.edu
Table 2: Synthesis of Quinoline-Oxadiazole Conjugates
| Quinoline Precursor | Oxadiazole Precursor | Linkage | Key Reaction | Product Class | Reference |
|---|---|---|---|---|---|
| 7-chloroquinoline | 5-substituted-1,3,4-oxadiazole-2-thiol | Thioether | Nucleophilic substitution | 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazoles | researchgate.net |
| 8-hydroxyquinoline | 2-mercapto-1,3,4-oxadiazole derivative | Alkylthio | S-alkylation | 2-[(5-bromopentyl)thio]-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole | psu.edupsu.edu |
Pyrimidine (B1678525) and Benzothiazole-Oxadiazole Incorporations
The synthesis of hybrid molecules containing pyrimidine and oxadiazole rings has been explored. For example, pyrimidine-quinolone hybrids have been synthesized, which, while not directly involving an oxadiazole, demonstrates the synthetic strategies for creating complex heterocyclic hybrids. nih.gov
The incorporation of a benzothiazole (B30560) ring with an oxadiazole moiety has also been achieved. One synthetic route involves reacting 5-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazole-2-thiol with 6-substituted-2-aminobenzothiazoles. nih.gov
Triazole-Oxadiazole Fusions
The synthesis of fused triazole-oxadiazole systems can be achieved through intramolecular cyclization reactions. For instance, the hydrazinolysis of a 1,3,4-oxadiazole-2-thione can lead to the formation of an amino-1,2,4-triazole-3-thiol, which can then be further reacted to create more complex fused systems. nih.gov Another approach involves the 1,3-dipolar cycloaddition of azides with suitable dipolarophiles to form triazole rings attached to an oxadiazole core. ibu.edu.tr
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule. This allows for the precise mapping of the compound's framework and confirmation of its successful synthesis. nih.gov Both ¹H NMR and ¹³C NMR are instrumental in this process. nih.govnih.gov
Proton NMR (¹H NMR) spectroscopy is pivotal for identifying the number and types of protons in this compound. The ¹H NMR spectrum provides characteristic signals corresponding to the protons of the aminophenyl group and the NH proton of the oxadiazole-thiol ring. researchgate.net
The aromatic protons of the 2-aminophenyl substituent typically appear as a multiplet in the range of δ 6.50-8.40 ppm. nih.gov The signal for the amino (NH₂) protons can also be observed in the spectrum. Furthermore, the proton attached to the nitrogen atom in the oxadiazole ring (NH) is expected to produce a distinct signal, often observed at a lower field. researchgate.net The integration of these signals confirms the number of protons in each specific environment, and their splitting patterns provide information about neighboring protons.
| Proton Type | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| Aromatic Protons (phenyl ring) | 6.50-8.40 (multiplet) | nih.gov |
| NH Proton (oxadiazole ring) | ~12.9 (for a similar thione tautomer) | researchgate.net |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. nih.govnih.gov Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.
The spectrum will exhibit signals corresponding to the carbon atoms of the aminophenyl ring and the two distinct carbon atoms of the 1,3,4-oxadiazole (B1194373) ring. The carbon atom attached to the sulfur atom (C=S) in the thione tautomer is expected to appear at a characteristic downfield chemical shift. The carbon atoms of the phenyl ring will resonate in the aromatic region of the spectrum. The structural confirmation is supported by comparing the observed chemical shifts with those reported for similar 1,3,4-oxadiazole derivatives. nih.gov
| Carbon Type | Expected Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| C=S (Thione) | Characteristic downfield shift | nih.gov |
| Aromatic Carbons | In the aromatic region | nih.gov |
| C=N (Oxadiazole) | Characteristic shift | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. nih.govresearchgate.net The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key functional groups that can be identified include the N-H stretching vibrations of the amino group (NH₂) and the N-H bond within the oxadiazole ring. The C=N stretching of the oxadiazole ring and the C=S stretching of the thione group also produce distinct absorption bands. nih.gov The presence of the aromatic ring is confirmed by C-H and C=C stretching vibrations. The analysis of these bands provides conclusive evidence for the formation of the desired compound. nih.gov
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (Amino and Amide) | 3100-3360 | nih.gov |
| Aromatic C-H Stretch | 3080-2900 | nih.gov |
| C=N Stretch (Imine) | ~1610 | nih.gov |
| C=S Stretch (Thione) | ~1330 | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which further confirms its structure. researchgate.net The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, which is 193.23 g/mol . nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 193.23 g/mol | nih.gov |
| Monoisotopic Mass | 193.03098303 Da | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic structure of this compound. The UV-Vis spectrum shows absorption bands that correspond to electronic transitions within the molecule.
For similar 1,3,4-oxadiazole derivatives, absorption bands are typically observed in the UV region. For instance, studies on related compounds have shown absorption maxima (λmax) which are assigned to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. researchgate.net These electronic transitions provide insights into the conjugation and electronic properties of the molecule.
| Electronic Transition | Approximate Absorption Maxima (λmax) | Reference |
|---|---|---|
| π-π | ~260 nm | researchgate.net |
| n-π | ~319 nm | researchgate.net |
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment
Chromatographic techniques, particularly Thin Layer Chromatography (TLC), are essential for monitoring the progress of the synthesis reaction and for assessing the purity of the final product, this compound. researchgate.net
TLC allows for the rapid separation of the product from starting materials and any by-products, with different compounds appearing as distinct spots on the TLC plate. The purity of the synthesized compound can be confirmed by the presence of a single spot. For further purification and analysis, column chromatography can be employed. nih.gov The use of these chromatographic methods ensures that the characterized compound is of high purity.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely employed in the synthesis and purification of this compound and its derivatives. Its primary application lies in the real-time monitoring of reaction progress, allowing chemists to observe the conversion of starting materials to products. This method is crucial for determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification.
In the synthesis of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, for instance, TLC is explicitly mentioned as the method for checking the progress of the reaction. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the formation of the product can be visualized as a new spot with a different retention factor (Rƒ). The disappearance of the starting material spots indicates the completion of the reaction.
Furthermore, TLC is invaluable for identifying the components of a reaction mixture and assessing the purity of the final product. Although specific Rƒ values for this compound are not consistently reported across the literature, the mobile phases used for related 1,3,4-oxadiazole derivatives provide insight into the chromatographic conditions that can be successfully applied. The choice of eluent, a key factor in achieving good separation, typically consists of a mixture of a non-polar solvent and a more polar solvent. The polarity of the mixture is adjusted to obtain an optimal Rƒ value, which is ideally between 0.3 and 0.7 for good separation and accurate determination.
For the analysis of various 1,3,4-oxadiazole derivatives, different solvent systems have been utilized. These systems can serve as a starting point for developing a specific TLC method for this compound. Visualization of the spots on the TLC plate is commonly achieved under UV light (254 nm), where UV-active compounds appear as dark spots on a fluorescent background. Alternatively, chemical staining agents can be used.
The following table summarizes TLC conditions reported for the analysis of related 1,3,4-oxadiazole compounds, which can be adapted for the analysis of this compound.
Table 1: Examples of TLC Systems for Analysis of 1,3,4-Oxadiazole Derivatives
| Compound Type | Mobile Phase (Solvent System) | Visualization Method | Reference |
| 1,3,4-Oxadiazole derivatives | Petroleum ether: Ethyl acetate: MeOH (6:3:1) | Iodine chamber | |
| Thiazole (B1198619) substituted 1,3,4-oxadiazole derivatives | 30% Ethyl acetate/Hexanes | Not specified |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry. For complex organic molecules like 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol, these methods provide detailed insights into their electronic structure and behavior.
Density Functional Theory (DFT) Applications for Electronic Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is used to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.
While specific DFT studies on this compound are not extensively available in public literature, research on closely related compounds like 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) provides a framework for understanding its electronic characteristics. For these types of molecules, DFT calculations are typically performed using a basis set like 6-311+G(d,p) to ensure accuracy. Such studies can elucidate the distribution of electron density and the nature of chemical bonds within the molecule, which are critical for understanding its reactivity and interaction with biological targets. A computational investigation of other 1,3,4-oxadiazole (B1194373) derivatives has utilized DFT to determine their stability and reactivity. mdpi.com
Analysis of Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.
In a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com For another series of 1,3,4-oxadiazole derivatives, the HOMO-LUMO energy gaps were also investigated to understand their electronic properties. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of the aminophenyl group is expected to influence the energies of these frontier orbitals.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5743 |
| LUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Data sourced from a study on a related oxadiazole derivative for illustrative purposes. ajchem-a.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.
For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most negative sites, suggesting they are prone to electrophilic attack. researchgate.netkbhgroup.in In this compound, the presence of the amino group and the thiol group would create additional regions of interest on the MEP map, influencing its intermolecular interactions and binding properties.
Conformational Analysis and Energy Landscape Investigations
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and the study of the potential energy surface provide crucial information about the molecule's preferred shapes and the energy barriers between different conformations.
Investigation of Conformational Isomers
Potential Energy Surface Calculations
Potential Energy Surface (PES) calculations map the energy of a molecule as a function of its geometry. By scanning the rotation of specific dihedral angles, a PES can be generated, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. This provides a comprehensive picture of the molecule's flexibility and the energetic costs of conformational changes. For drug-like molecules, a flexible conformation might be necessary to adapt to the binding site of a biological target. Although detailed PES calculations for this compound have not been reported in the reviewed literature, such studies are a standard approach in computational drug design to understand the conformational preferences that govern molecular interactions. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding affinity and interaction patterns of potential drug candidates. Docking studies on various 1,3,4-oxadiazole derivatives have revealed their potential to interact with several important biological targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are key in cancer therapy. nih.govnih.gov
In a notable study, a series of 1,3,4-oxadiazole amide derivatives were evaluated for their inhibitory potential against VEGFR2 and EGFR. nih.gov The results indicated that these compounds exhibited a stronger binding affinity for VEGFR2 compared to EGFR, suggesting a degree of selectivity. For instance, certain derivatives demonstrated significant binding energies, indicating stable interactions within the active site of VEGFR2. nih.gov The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov
Another study focusing on novel 1,3,4-oxadiazole derivatives of naproxen (B1676952) also identified EGFR as a potential target. nih.gov The in silico analysis showed that several of these compounds could fit well into the EGFR pharmacophore model. Similarly, research on 4-aminophenol-1,3,4-oxadiazole hybrids identified Mitogen-Activated Protein Kinase (MAPK) as a target, with one derivative exhibiting a strong binding score of -7.10 kcal/mol. nih.gov
The table below summarizes the molecular docking findings for some representative 1,3,4-oxadiazole derivatives against various protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| 1,3,4-Oxadiazole Amide Derivatives | VEGFR2 | Cys919, Asp1046, Glu885 | -48.89 | nih.gov |
| 1,3,4-Oxadiazole Amide Derivatives | EGFR | - | -34.19 | mdpi.com |
| 4-Aminophenol-1,3,4-oxadiazole Hybrids | MAPK | - | -7.10 | nih.gov |
| Naproxen-based 1,3,4-Oxadiazoles | EGFR | - | - | nih.gov |
The binding energies and interacting residues are for the most potent derivatives in the respective studies and serve as representative examples.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and conformational changes. MD simulations have been employed to validate the findings of molecular docking studies for 1,3,4-oxadiazole derivatives.
For instance, a 100 ns MD simulation was performed on a 4-aminophenol-1,3,4-oxadiazole hybrid in complex with MAPK. nih.gov The simulation revealed stable hydrogen bonds and π-π stacking interactions with the amino acid residues in the active site, confirming the stability of the complex. nih.gov Another study involving 1,3,4-oxadiazole derivatives as VEGFR2 inhibitors also utilized MD simulations to confirm the stability of the ligand-protein complexes. nih.gov The analysis of the simulation trajectories included the calculation of the radius of gyration (Rg) and root-mean-square deviation (RMSD), which are indicators of the compactness and stability of the complex. nih.gov
The findings from these MD simulations are crucial for confirming the binding modes predicted by molecular docking and for providing a more realistic picture of the interactions at an atomic level. The stability of the ligand-protein complex is a key determinant of the ligand's potential as an effective inhibitor.
The table below outlines the key parameters from MD simulations of representative 1,3,4-oxadiazole derivatives.
| Compound Class | Protein Target | Simulation Length | Key Findings | Reference |
| 4-Aminophenol-1,3,4-oxadiazole Hybrids | MAPK | 100 ns | Stable H-bonds and π-π stacking interactions | nih.gov |
| 1,3,4-Oxadiazole Amide Derivatives | VEGFR2 | - | Stable ligand-protein complex | nih.gov |
Details on simulation parameters are often specific to the study and computational resources.
Structure Activity Relationship Sar Investigations
Elucidation of Structural Features Influencing Biological Activities
The biological activity of derivatives of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol is significantly influenced by the nature and position of substituents on the core structure. The 1,3,4-oxadiazole (B1194373) ring is a key pharmacophore, known to be a bioisostere of amides and esters, which can engage in hydrogen bonding with biological targets. nih.gov The presence of the thiol group allows for the existence of thiol-thione tautomerism, which can influence the compound's physicochemical properties and biological interactions. nih.gov
A study on a series of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, synthesized via a Mannich reaction, revealed insights into their antimicrobial properties. researchgate.net In these derivatives, various substituents were introduced at the 3-position of the oxadiazole ring. The antimicrobial activity was evaluated against several Gram-positive and Gram-negative bacteria, as well as a fungal strain. The results indicated that the nature of the substituent at the 3-position plays a role in the observed activity. For instance, derivatives bearing different amine residues showed moderate antibacterial and antifungal activities. researchgate.net
The general SAR for 1,3,4-oxadiazole derivatives suggests that the substituent at the 5-position of the oxadiazole ring is critical for activity. In the case of the title compound, this is the 2-aminophenyl group. Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the electronic properties of the entire molecule and thereby its interaction with biological targets. Furthermore, the amino group offers a site for further derivatization, which could lead to compounds with altered biological profiles.
In a broader context, studies on other 5-substituted-1,3,4-oxadiazole-2-thiol derivatives have shown that the introduction of different aryl or heterocyclic moieties at the 5-position leads to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijpsnonline.comresearchgate.netpharmatutor.org The antibacterial activity of some N-Mannich derivatives of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione was found to be highly dependent on the nature of the aminomethyl substituents. nih.gov For example, arylaminomethyl derivatives were active against both Gram-positive and Gram-negative bacteria, whereas N-methyl or benzyl (B1604629) derivatives were inactive. nih.gov
| Compound | Substituent at 3-position | Antibacterial Activity (Gram +ve) | Antibacterial Activity (Gram -ve) | Antifungal Activity |
|---|---|---|---|---|
| 1a | Morpholinomethyl | Moderate | Moderate | Moderate |
| 1b | Piperidinomethyl | Moderate | Moderate | Moderate |
| 1c | N,N-Dimethylaminomethyl | Moderate | Moderate | Moderate |
| 1d | N,N-Diethylaminomethyl | Moderate | Moderate | Moderate |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug design for predicting the activity of novel compounds and for optimizing lead structures. mdpi.com Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been applied to derivatives of 1,3,4-oxadiazole to understand the structural requirements for their biological activities.
In 2D-QSAR, descriptors are calculated from the 2D representation of the molecule and can include physicochemical properties (like logP), electronic descriptors, and topological indices. nih.govresearchgate.net For a series of 1,3,4-oxadiazoline-2-thione derivatives, a QSAR model for thymidine (B127349) phosphorylase inhibitory activity was developed using descriptors such as LogP, molar refractivity (MR), and molecular weight (MW), among others. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. mdpi.com These studies require the 3D alignment of the molecules in a dataset. For a series of 1,3,4-oxadiazole derivatives with antimycobacterial activity, a 3D-QSAR study using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method was conducted. researchgate.net The resulting model indicated that the presence of a sulfur atom was essential for activity, while bulky substituents tended to decrease it. researchgate.net Another 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors also highlighted the importance of specific structural features for antibacterial activity. nih.gov
The statistical validity of QSAR models is assessed using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² (pred_R²) for an external test set. A high q² value (typically > 0.5) and a high pred_R² value are indicative of a robust and predictive model.
| Derivative Type | Biological Activity | QSAR Method | q² | pred_R² | Reference |
|---|---|---|---|---|---|
| 1,3,4-Oxadiazoles | Antimycobacterial | 3D-QSAR (kNN-MFA) | 0.5022 | 0.2898 | researchgate.net |
| 1,3,4-Oxadiazoles | Antimicrobial | 3D-QSAR (kNN-MFA) | 0.6969 | 0.6148 | researchgate.net |
| 1,3,4-Oxadiazol-2-ones | FAAH Inhibition | CoMFA | 0.61 | - | mdpi.com |
| 1,3,4-Oxadiazol-2-ones | FAAH Inhibition | CoMSIA | 0.64 | - | mdpi.com |
Electronic-Topological Method Combined with Neural Networks (ETM-NN) in Activity Prediction
The Electronic-Topological Method (ETM) is a computational approach used in drug design to identify specific molecular fragments or features that are either responsible for a compound's biological activity (pharmacophores) or lead to its inactivation (anti-pharmacophores). This method is often combined with other computational techniques, such as Artificial Neural Networks (ANN), to enhance its predictive power.
The ETM-ANN approach has been successfully applied to investigate the structure-activity relationships of various classes of compounds. For instance, it was used to study thiobenzamide (B147508) and quinolizidine (B1214090) derivatives as influenza fusion inhibitors. nih.gov In this study, the ETM was used to calculate molecular fragments specific to active compounds. Subsequently, these fragments, along with other QSAR descriptors, were used to train an artificial neural network. The resulting model was able to correctly classify a high percentage of the compounds in both the training and test sets. nih.gov
The core of the ETM involves representing a molecule as a set of atoms characterized by their electronic and topological parameters. The method then systematically searches for common structural fragments within a series of active compounds that are absent in inactive ones. This information is then used to build a predictive model.
ANNs are a class of machine learning algorithms inspired by the structure and function of biological neural networks. arxiv.org They are capable of learning complex, non-linear relationships between input data (molecular descriptors) and output data (biological activity). The combination of ETM with ANN (ETM-NN) leverages the feature selection capabilities of ETM and the pattern recognition power of ANN to create robust predictive models for biological activity. While a specific application of ETM-NN to this compound has not been reported, the methodology holds promise for the future rational design of new derivatives in this class.
Antimicrobial Activity Studies
Studies have systematically evaluated the antimicrobial profile of this compound and its derivatives against a panel of clinically relevant bacteria and fungi.
Antibacterial Efficacy and Mechanistic Pathways
The antibacterial effects of this compound are attributed to its ability to interfere with essential life processes in both Gram-positive and Gram-negative bacteria.
Research into a series of novel Mannich bases derived from 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione has demonstrated notable antibacterial efficacy. globalresearchonline.net When tested at a concentration of 100 µg/ml, these derivatives exhibited moderate antibacterial activity against the Gram-positive pathogens Staphylococcus aureus and Streptococcus pyogenes. globalresearchonline.net
While specific data on the activity of these derivatives against Bacillus subtilis is not extensively documented, the broader class of 5-substituted-1,3,4-oxadiazole-2-thiol compounds has shown inhibitory effects against this bacterium. researchgate.netresearchgate.net
The proposed mechanistic pathways for 1,3,4-oxadiazole compounds against Gram-positive bacteria are multifaceted. One potential mechanism involves the disruption of the bacterial cell membrane's integrity. Studies on similar oxadiazole structures suggest they can induce an accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components. Another explored pathway is the inhibition of lipoteichoic acid (LTA) biosynthesis, a critical component of the Gram-positive bacterial cell wall.
| Bacterial Strain | Activity Level (at 100 µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | globalresearchonline.net |
| Streptococcus pyogenes | Moderate | globalresearchonline.net |
| Bacillus subtilis | Data not available for specific derivatives | N/A |
The same study on Mannich base derivatives of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione also confirmed their activity against Gram-negative bacteria. globalresearchonline.net The derivatives showed moderate efficacy against Escherichia coli and a milder level of activity against Klebsiella aerogenes at a concentration of 100 µg/ml. globalresearchonline.net
Activity against Pseudomonas aeruginosa has not been specifically reported for these 2-aminophenyl derivatives. However, other 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have shown potential against this often-resistant pathogen. Similarly, while data is limited for the title compound against Salmonella typhi, related 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated specifically for their anti-salmonella activity, with some compounds showing significant inhibition. nih.govd-nb.infoju.edu.sa
| Bacterial Strain | Activity Level (at 100 µg/ml) | Reference |
|---|---|---|
| Escherichia coli | Moderate | globalresearchonline.net |
| Klebsiella aerogenes | Mild | globalresearchonline.net |
| Pseudomonas aeruginosa | Data not available for specific derivatives | N/A |
| Salmonella typhi | Data not available for specific derivatives | N/A |
Peptide deformylase (PDF) is an essential bacterial enzyme required for protein maturation, making it an attractive target for novel antibiotics. While the 1,3,4-oxadiazole scaffold is of interest in enzyme inhibition, specific studies detailing the inhibitory activity of this compound against peptide deformylase are not prominent in the current literature. However, research on structurally related heterocyclic compounds, such as 1,3,4-thiadiazoles, has shown them to be potent peptide deformylase inhibitors, suggesting a potential area for future investigation for the oxadiazole counterparts. nih.gov
Antifungal Efficacy and Proposed Mechanisms
In addition to antibacterial properties, 1,3,4-oxadiazole-2-thiol (B52307) derivatives have been recognized for their action against pathogenic fungi.
The evaluation of Mannich base derivatives of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated moderate antifungal activity against the opportunistic yeast Candida albicans. globalresearchonline.net This finding aligns with broader research indicating that the 1,3,4-oxadiazole nucleus is a promising scaffold for the development of new antifungal agents. frontiersin.org
While specific tests against Aspergillus niger and Candida krusei have not been reported for the 2-aminophenyl derivatives, various other 5-substituted-1,3,4-oxadiazole-2-thiols have been screened against these and other fungal strains, with some showing significant inhibitory activity. researchgate.netresearchgate.netasianpubs.org For instance, certain 1,3,4-oxadiazole compounds have been identified as effective against C. krusei. nih.gov
The proposed mechanism for the antifungal activity of some 1,3,4-oxadiazoles against Candida species involves the inhibition of crucial enzymes. One such target is thioredoxin reductase, an enzyme vital for maintaining the redox balance within the fungal cell. frontiersin.orgnih.gov Inhibition of this enzyme can disrupt cellular processes and lead to fungal cell death.
| Fungal Strain | Activity Level (at 100 µg/ml) | Reference |
|---|---|---|
| Candida albicans | Moderate | globalresearchonline.net |
| Aspergillus niger | Data not available for specific derivatives | N/A |
| Candida krusei | Data not available for specific derivatives | N/A |
Anticancer and Cytotoxic Activity Investigations
The anticancer potential of the 1,3,4-oxadiazole scaffold is well-documented, with numerous derivatives demonstrating significant cytotoxicity against a wide array of human cancer cell lines. ijfmr.comscirp.org These compounds often exert their effects through multifaceted mechanisms, including the inhibition of critical enzymes and the induction of programmed cell death. mdpi.comnih.gov
Derivatives of the 1,3,4-oxadiazole-2-thiol/thione core have shown promising antiproliferative activity against a panel of human cancer cell lines. While specific data for this compound is not detailed in the available literature, extensive studies on closely related analogues provide insight into its potential efficacy. For instance, various 5-substituted phenyl-1,3,4-oxadiazole-2-thione derivatives have been evaluated for their in vitro cytotoxicity against cell lines such as the human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and human cervical cancer (HeLa). mdpi.comresearchgate.net
One study on 1,3,4-oxadiazole-thioether derivatives reported potent activity against MCF-7, HepG2, and human stomach cancer (SGC-7901) cell lines, with one derivative showing an IC50 value of 0.7 µM against HepG2 cells. nih.gov Another series of 1,3,4-oxadiazole derivatives possessing a 1,4-benzodioxan moiety displayed broad-spectrum antitumor activity against HepG2, HeLa, human colon cancer (SW1116), and BGC823 cell lines. nih.gov Similarly, 1,3,4-oxadiazole derivatives have been tested against human lung cancer (A549) and rat glioma (C6) cell lines, with some compounds exhibiting excellent cytotoxic profiles. nih.gov
Table 1: Antiproliferative Activity of Selected 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole-thioether derivative | HepG2 | Liver Cancer | 0.7 µM | nih.gov |
| 1,3,4-Oxadiazole-thioether derivative | MCF-7 | Breast Cancer | 18.3 µM | nih.gov |
| 1,3,4-Oxadiazole-thioether derivative | SGC-7901 | Stomach Cancer | 30.0 µM | nih.gov |
| 2-acetamidophenoxy-methyl-1,3,4-oxadiazol-thio-acetamide derivative | A549 | Lung Cancer | <0.14 µM | nih.gov |
| 2-acetamidophenoxy-methyl-1,3,4-oxadiazol-thio-acetamide derivative | C6 | Glioma | 8.16 µM | nih.gov |
| 5-(substituted phenyl)-3-[(phenylamino)methyl]-3H- mdpi.comnih.govbohrium.comoxadiazole-2-thione | MCF-7 | Breast Cancer | 7.52 µM | researchgate.net |
The anticancer effects of 1,3,4-oxadiazole derivatives are often linked to their ability to interfere with specific cellular pathways and molecular targets that are crucial for cancer cell survival and proliferation.
The 1,3,4-oxadiazole scaffold has been identified as a key pharmacophore in the design of various enzyme inhibitors, a mechanism central to its anticancer activity. nih.gov
Thymidylate Synthase and Thymidine Phosphorylase: Certain 1,3,4-oxadiazole-thioether derivatives have been identified as inhibitors of the thymidylate synthase enzyme, which is critical for DNA synthesis. nih.govnih.gov Additionally, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have demonstrated inhibitory activity against the thymidine phosphorylase enzyme. nih.gov
Histone Deacetylase (HDAC): HDACs are another important class of enzymes targeted by anticancer drugs. The 1,3,4-oxadiazole ring has been incorporated into molecules designed as HDAC inhibitors. mdpi.comnih.gov For instance, propanamide-based 1,3,4-oxadiazole derivatives have shown significant anticancer activity through the inhibition of the HDAC8 enzyme. biointerfaceresearch.com
Topoisomerase II and Telomerase: The ability of 1,3,4-oxadiazole derivatives to interact with DNA and related enzymes is a key aspect of their cytotoxic potential. nih.gov Some derivatives have been investigated as inhibitors of topoisomerase II. nih.govunimi.it Furthermore, quinoline-incorporated 1,3,4-oxadiazole-2(3H)-thione derivatives have exhibited anticancer activity by inhibiting the telomerase enzyme, which is vital for maintaining telomere length in cancer cells. biointerfaceresearch.com
A primary mechanism by which 1,3,4-oxadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is often mediated by a family of cysteine proteases known as caspases. mdpi.com
Studies on various 1,3,4-oxadiazole compounds have shown that they can trigger apoptosis by increasing the expression of the pro-apoptotic factor Bax while decreasing the expression of the anti-apoptotic factor Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspases (like caspase-9) and executioner caspases (like caspase-3). mdpi.com The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of key cellular proteins and ultimately, cell death. nih.govmdpi.comacs.org Research has confirmed that certain 1,3,4-oxadiazole-naphthalene hybrids can increase the level of caspase-3 by over 5-fold compared to control cells, supporting this apoptotic mechanism. nih.gov
Mitochondria play a central role in the regulation of apoptosis. The loss of mitochondrial membrane potential (ΔΨm) is a key event in the early stages of the intrinsic apoptotic pathway. acs.org Several studies have demonstrated that treatment with 1,3,4-oxadiazole derivatives can lead to the depolarization of the mitochondrial membrane in cancer cells. nih.govnih.govacs.org This disruption of the mitochondrial membrane potential can trigger the release of apoptotic factors, initiating the caspase cascade that leads to cell death. mdpi.comacs.org One study found that a specific 1,3,4-oxadiazole derivative caused a significant increase in the percentage of cells with depolarized mitochondria compared to untreated control cells. acs.org
In addition to inducing apoptosis, 1,3,4-oxadiazole derivatives can also interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. mdpi.com Flow cytometry analyses have revealed that these compounds can cause cell cycle arrest at various phases. For example, some derivatives have been shown to arrest cancer cells in the G0/G1 phase, with studies reporting retention rates as high as 89.66%. nih.govacs.org Other related compounds have been found to cause cell cycle arrest at the G2/M or S phase. mdpi.combiointerfaceresearch.comnih.gov This disruption of the cell cycle is another key component of the antiproliferative activity of the 1,3,4-oxadiazole scaffold.
Exploration of p53 Mediated Intrinsic Pathway Stimulation
The 1,3,4-oxadiazole scaffold is a key structural motif in compounds designed to induce apoptosis in cancer cells through the p53 mediated intrinsic pathway. Research on novel 2,5-disubstituted-1,3,4-oxadiazole derivatives has demonstrated their ability to trigger programmed cell death in human hepatocellular carcinoma (HepG2) cells. researchgate.net
Treatment with these oxadiazole derivatives leads to a significant, dose-dependent decrease in cancer cell viability. Mechanistic studies show that these compounds can induce a significant increase in the expression of the tumor suppressor protein p53. This upregulation of p53 is a critical event that initiates the intrinsic apoptotic cascade.
The activation of p53 subsequently influences the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, the expression of the anti-apoptotic protein Bcl-2 is significantly decreased, while the expression of the pro-apoptotic protein Bax is significantly increased. The resulting shift in the Bax/Bcl-2 ratio is a key factor in mitochondrial-mediated apoptosis. This change permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9, the initiator caspase in this pathway, and caspase-3, an executioner caspase. The upregulation of these caspases confirms that 1,3,4-oxadiazole derivatives can effectively induce apoptosis through the p53-mediated intrinsic pathway.
Enzyme Inhibition Studies (Beyond Antimicrobial/Anticancer Targets)
The therapeutic potential of this compound extends to its ability to inhibit various enzymes implicated in a range of pathologies.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of the 1,3,4-oxadiazole class have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. mdpi.comnih.govexcli.de Various 2,5-disubstituted 1,3,4-oxadiazoles demonstrate moderate to good dual inhibitory activity against both enzymes. mdpi.comnih.gov
Structure-activity relationship studies reveal that the nature and position of substituents on the aryl ring at the 5-position of the oxadiazole core significantly influence inhibitory potency. For instance, some studies have shown that an unsubstituted phenyl ring at this position is favorable for dual hAChE and hBChE inhibition. acs.org In other series, derivatives with a 4-methyl or a pyridin-4-yl group have shown potent AChE inhibition, with some compounds exhibiting lower IC50 values than the standard drug rivastigmine. mdpi.comresearchgate.net The introduction of long alkyl chains, linked via nitrogen or sulfur, has also been explored to enhance inhibitory activity. mdpi.comnih.gov Molecular docking studies suggest these compounds interact non-covalently, blocking the entry to the enzyme's catalytic site. mdpi.comnih.gov
| Compound Class | Target Enzyme | IC50 (µM) |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | 12.8 - 99.2 mdpi.com |
| 5-Aryl-1,3,4-oxadiazoles with dodecyl chain | BChE | >53.1 mdpi.com |
| N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (meta-fluoro derivative) | AChE | 0.00182 tbzmed.ac.ir |
| 5-phenyl-1.3.4-oxadiazole-2-thione derivative (SD-6) | hAChE | 0.907 acs.org |
Lipoxygenase (LOX) Enzyme Modulation
Lipoxygenases (LOXs), particularly 5-lipoxygenase (5-LOX), are key enzymes in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. researchgate.netmdpi.com The inhibition of the 5-LOX pathway is a therapeutic strategy for inflammatory diseases. nih.gov While direct studies on this compound are limited, the broader class of sulfur-containing heterocyclic compounds has been investigated for anti-inflammatory properties, which can involve the modulation of arachidonic acid cascade enzymes like LOX. nih.gov The development of inhibitors that can modulate the production of pro-inflammatory mediators from the 5-LOX pathway represents an active area of research. mdpi.com
Alkaline Phosphatase (ALP) Inhibition
Certain 1,3,4-oxadiazole hybrids have been synthesized and evaluated for their inhibitory potential against alkaline phosphatase (ALP), an enzyme implicated in various physiological and pathological processes. A study on 1,3-thiazole-oxadiazole hybrids connected via a propanamide linker demonstrated substantial ALP inhibition. nih.gov All tested molecules in this class exhibited significantly lower IC50 values compared to the standard inhibitor KH2PO4, indicating potent inhibitory activity. nih.gov
| Compound Class | Target Enzyme | IC50 (µM) | Standard (KH2PO4) IC50 (µM) |
| 1,3-thiazole-oxadiazole bi-heterocyclic hybrids | Alkaline Phosphatase (ALP) | < 5.242 nih.gov | 5.242 nih.gov |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) inhibitors are a class of oral anti-diabetic medications. nih.gov The 1,3,4-oxadiazole nucleus is a key feature in various compounds designed as DPP-IV inhibitors. nih.gov Research has shown that 1,3,4-oxadiazole derivatives, including those fused with other heterocyclic systems like benzothiazoles or substituted with moieties such as (trifluoroethoxy)phenyl, exhibit potential anti-diabetic activities by inhibiting the DPP-IV enzyme. nih.gov These findings highlight the versatility of the oxadiazole scaffold in the design of agents for metabolic disorders. nih.gov
Anticonvulsant Activity Assessment
The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents, with some derivatives showing potential to act as selective GABA potentiators. wu.ac.th Studies on compounds structurally related to this compound have demonstrated significant anticonvulsant properties in various animal models.
For example, 5-(p-Aminophenyl)-1,3,4-oxadiazole-2-thion (referred to as D-111) has shown high anticonvulsant activity, particularly in a strychnine-induced convulsion model in mice. researchgate.netzienjournals.com This suggests a potential mechanism involving the activation of glycine-sensitive receptors or an increase in both glycine and GABAergic activity. researchgate.net Further studies using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models have confirmed the anticonvulsant potential of various 2,5-disubstituted 1,3,4-oxadiazole derivatives. wu.ac.thnih.govwu.ac.th The presence of both electron-donating and electron-withdrawing groups on the 1,3,4-oxadiazole ring has been shown to result in excellent anticonvulsant activity. wu.ac.th
| Compound | Model | Observation |
| 5-(p-Aminophenyl)-1,3,4-oxadiazole-2-thion (D-111) | Strychnine-induced convulsions | High anticonvulsant activity researchgate.netzienjournals.com |
| 5-(p-Aminophenyl)-1,3,4-oxadiazole-2-thion (D-111) | Corazole-induced seizures | Significant anticonvulsant activity at 60 mg/kg researchgate.net |
| 4-(5-(4-methoxyphenyl)- 1,3,4-oxadiazol-2-yl) phenol | MES & PTZ induced convulsions | Significant decrease in flexion and extension phases wu.ac.th |
| 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol | MES & PTZ induced convulsions | Significant decrease in flexion, extension, and clonus phases wu.ac.th |
Applications of 5 2 Aminophenyl 1,3,4 Oxadiazole 2 Thiol in Diverse Scientific Fields
Analytical Chemistry Reagent Applications
Electrochemical Sensing Mechanisms
Adhering to the strict instruction to focus solely on "5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol" prevents the use of data from its more studied isomer. Consequently, a scientifically accurate and informative article that follows the provided structure cannot be produced at this time. Further research and publication on the specific applications of the 2-amino isomer would be required to fulfill this request.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Discoveries
Research has firmly established 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol as a versatile heterocyclic building block. myskinrecipes.com The 1,3,4-oxadiazole (B1194373) moiety is a bioisostere of amide and ester groups, capable of participating in hydrogen bonding interactions, which can enhance pharmacological activity. nih.gov Key contributions stem from its straightforward synthesis, typically involving the reaction of a corresponding hydrazide with carbon disulfide, and subsequent characterization using modern spectroscopic methods like IR and ¹H NMR. researchgate.netasianpubs.org
A significant body of research has been dedicated to exploring the biological activities of derivatives of this compound. The 1,3,4-oxadiazole nucleus is a privileged scaffold known to impart a wide range of biological effects. neliti.com Studies have demonstrated that derivatives of this compound possess notable antimicrobial and antifungal properties. researchgate.net For instance, a series of its Mannich base derivatives were synthesized and evaluated against various Gram-positive and Gram-negative bacteria as well as fungal strains, showing promising activity. researchgate.net
Furthermore, the general class of 5-substituted-1,3,4-oxadiazoles has been investigated for a plethora of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netpsu.edu The presence of the aminophenyl group offers a site for further chemical modification, allowing for the creation of extensive libraries of related compounds with potentially enhanced biological profiles. myskinrecipes.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₃OS | nih.gov |
| Molecular Weight | 193.23 g/mol | nih.gov |
| CAS Number | 32058-76-7 | nih.gov |
| IUPAC Name | 5-(2-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | nih.gov |
Emerging Research Areas for this compound
The foundation laid by initial studies has opened up several exciting avenues for future research. The structural versatility of this compound makes it a prime candidate for the development of targeted therapeutics.
Enzyme Inhibition: Derivatives of the 1,3,4-oxadiazole-2-thiol (B52307) scaffold are being explored as potent enzyme inhibitors. Research on related structures has shown significant inhibition of enzymes like α-glucosidase and cholinesterase, suggesting potential applications in treating diabetes and neurodegenerative diseases, respectively. nih.govpsu.edu Future work could focus on synthesizing and screening derivatives of this compound against these and other clinically relevant enzymes.
Anticancer Drug Development: While many 1,3,4-oxadiazole derivatives have been studied for anticancer activity, the specific potential of this compound remains an area ripe for exploration. nih.gov Its structure can be modified to target specific pathways involved in cancer cell proliferation and survival. Docking studies and in vitro assays against various cancer cell lines could reveal potent and selective anticancer agents. nih.gov
Materials Science: Beyond medicine, this compound has potential applications in materials science. It can be utilized as a building block for advanced polymers and coatings, where the heterocyclic ring can enhance thermal stability and mechanical strength. myskinrecipes.com The thiol group allows for its incorporation into various material matrices.
Potential for Development of Novel Research Tools and Chemical Probes
The inherent chemical properties of this compound make it an excellent candidate for the development of specialized chemical tools.
Analytical Reagents: A closely related isomer, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, has been successfully developed as a cost-effective and recyclable analytical reagent for the amperometric titration of hazardous heavy metal ions like copper(II) and lead(II). abechem.com This suggests a strong potential for this compound to be developed as a selective chemosensor for detecting various metal ions or other analytes. Its ability to form stable complexes with metals is a key attribute in this context. abechem.com
Chemical Probes for Biological Systems: The compound's structure can be functionalized with fluorescent tags or other reporter groups. Such modifications would allow for the creation of chemical probes to visualize and study biological processes in real-time. The thiol group is particularly useful for covalent labeling of specific proteins or for surface functionalization in biosensor design. myskinrecipes.com
Optoelectronic Devices: The functional groups present in the molecule allow for chemical modifications that could be useful in the design of sensors and optoelectronic devices. myskinrecipes.com Its aromatic and heterocyclic systems suggest that it could be incorporated into organic light-emitting diodes (OLEDs) or other electronic components after suitable derivatization.
| Area | Specific Focus | Potential Application |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition (e.g., Glucosidase, Cholinesterase) | Antidiabetic, Neuroprotective Agents nih.govpsu.edu |
| Medicinal Chemistry | Anticancer Drug Discovery | Targeted Cancer Therapy nih.gov |
| Analytical Chemistry | Development of Chemosensors | Environmental Monitoring of Heavy Metals abechem.com |
| Materials Science | Synthesis of Advanced Polymers | Materials with Enhanced Thermal/Mechanical Properties myskinrecipes.com |
| Chemical Biology | Design of Chemical Probes | Imaging and Studying Biological Processes myskinrecipes.com |
Q & A
Basic Research Question
- 1H-NMR : Aromatic protons (6.8–8.1 ppm) and NH₂ protons (~5.3 ppm, broad singlet) confirm substitution patterns .
- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch) validate the oxadiazole core .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 235 for C₈H₇N₃OS) confirm molecular weight .
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for anticancer screens) .
- Dose-response relationships : Use gradient concentrations (e.g., 1–100 µM) to identify threshold effects .
- Structural analogs : Compare with 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives to isolate substituent effects .
What experimental design strategies optimize reaction yields for derivatization?
Advanced Research Question
- Factorial Design : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., Et₃N) to maximize yield (>80%) .
- Workup protocols : Quench reactions with ice-cold water to precipitate pure products .
- Stability testing : Monitor degradation under UV light or humidity to refine storage conditions .
What challenges arise in X-ray crystallography of this compound derivatives?
Advanced Research Question
- Crystal packing : Bulky substituents (e.g., bromothiophene) disrupt planar arrangements, reducing diffraction quality .
- Hydrogen bonding : Intra-molecular N-H···S interactions complicate phase determination; use synchrotron radiation for high-resolution data (<0.8 Å) .
How can the thiol group be selectively modified to enhance bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
